molecular formula C20H20O3 B3936990 2-[2-(2-methoxy-4-methylphenoxy)ethoxy]naphthalene

2-[2-(2-methoxy-4-methylphenoxy)ethoxy]naphthalene

Cat. No.: B3936990
M. Wt: 308.4 g/mol
InChI Key: IKQGZXDBAHUSDG-UHFFFAOYSA-N
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Description

2-[2-(2-methoxy-4-methylphenoxy)ethoxy]naphthalene is an organic compound that belongs to the class of ether derivatives It is characterized by the presence of a naphthalene ring system substituted with an ethoxy group, which is further connected to a methoxy-methylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-methoxy-4-methylphenoxy)ethoxy]naphthalene typically involves multiple steps. One common synthetic route starts with the preparation of 2-methoxy-4-methylphenol, which is then reacted with ethylene oxide to form 2-(2-methoxy-4-methylphenoxy)ethanol. This intermediate is further reacted with naphthalene-2-ol in the presence of a suitable base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in the industrial synthesis include ethylene oxide, naphthalene-2-ol, and suitable bases such as sodium hydroxide or potassium carbonate .

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-methoxy-4-methylphenoxy)ethoxy]naphthalene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the naphthalene ring can produce dihydronaphthalene derivatives .

Scientific Research Applications

2-[2-(2-methoxy-4-methylphenoxy)ethoxy]naphthalene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-(2-methoxy-4-methylphenoxy)ethoxy]naphthalene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(2-methoxy-4-methylphenoxy)ethoxy]naphthalene is unique due to its combination of a naphthalene ring with an ethoxy-methoxy-methylphenoxy group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-[2-(2-methoxy-4-methylphenoxy)ethoxy]naphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O3/c1-15-7-10-19(20(13-15)21-2)23-12-11-22-18-9-8-16-5-3-4-6-17(16)14-18/h3-10,13-14H,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKQGZXDBAHUSDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCOC2=CC3=CC=CC=C3C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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